2-(2,4-Dimethoxybenzoyl)-4-methylpyridine
Overview
Description
“2,4-Dimethoxybenzyl Alcohol” is a compound with the molecular formula C9H12O3 . Another related compound is “2,4-Dimethoxybenzoyl chloride”, which has the molecular formula C9H9ClO3 .
Synthesis Analysis
“2,4-Dimethoxybenzoyl chloride” may be used as a starting reagent in the synthesis of coumestrol . It may also be used in the synthesis of chromenoflavone, cycloartocarpesin trimethyl ether .
Molecular Structure Analysis
The molecular structure of “2,4-Dimethoxybenzoyl chloride” has a molecular weight of 200.62 Da and a mono-isotopic mass of 200.024017 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2,4-Dimethoxybenzoyl chloride” include a density of 1.2±0.1 g/cm3, boiling point of 306.7±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .
Scientific Research Applications
Photosensitive Protecting Groups Recent work has highlighted the promising future of photosensitive protecting groups in synthetic chemistry, including groups like 2-nitrobenzyl, 3-nitrophenyl, 3,5-dimethoxybenzyl, 2,4-dinitrobenzenesulfenyl, and 3,5-dimethoxybenzoinyl, demonstrating their potential in the development of complex chemical syntheses (Amit, Zehavi, & Patchornik, 1974).
Environmental Fate of Parabens A review on parabens, which are esters of para-hydroxybenzoic acid and are used as preservatives in various products, discusses their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, parabens, particularly methylparaben and propylparaben, are ubiquitous in surface waters and sediments due to continuous introduction from consumer products. The study underscores the need for further research on their toxicity and environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Herbicide Toxicity and Mutagenicity An analysis of global trends in studies on 2,4-D herbicide toxicity and mutagenicity provides insights into the specific characteristics of 2,4-D's environmental and health impacts. The review calls for future research focusing on molecular biology, human exposure assessment, and degradation studies of pesticides to fill existing gaps in knowledge (Zuanazzi, Ghisi, & Oliveira, 2020).
Metal(II) 2-Fluorobenzoate Complexes Investigation into the crystal structures of metal(II) 2-fluorobenzoate complexes with various N-donor ligands aims to contribute to future research by determining factors affecting structure, which could help in reaching target molecules more efficiently. The study highlights the importance of metal carboxylate complexes in materials science due to their physical and biological potential applications (Öztürkkan & Necefoğlu, 2022).
Xylan Derivatives Application Xylan derivatives, through chemical modification, offer a path to new biopolymer ethers and esters with specific properties. These derivatives, such as xylan esters, have potential applications in drug delivery and as antimicrobial agents due to their ability to form nanoparticles and exhibit a wide range of beneficial properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-16-13(8-10)15(17)12-5-4-11(18-2)9-14(12)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAWPIDTYAHMGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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